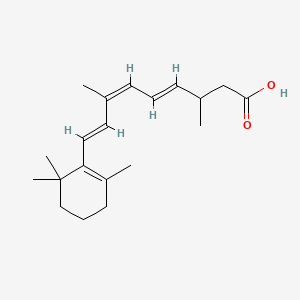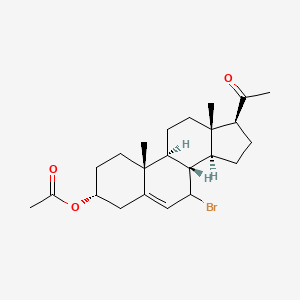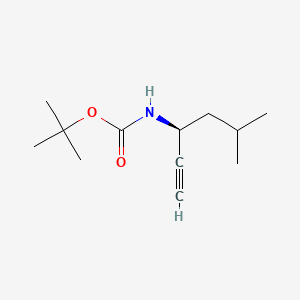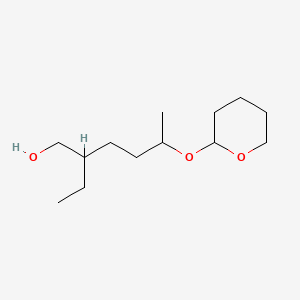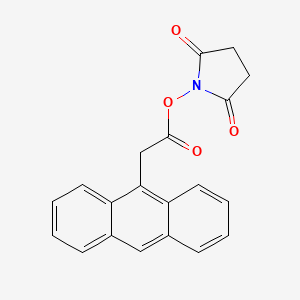
9-Anthraceneacetic Acid 2,5-Dioxo-1-pyrrolidinyl Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Anthraquinones and Derivatives: Structural Diversity and Biological Activities
Anthraquinones, including derivatives such as "9-Anthraceneacetic Acid 2,5-Dioxo-1-pyrrolidinyl Ester," exhibit a broad range of chemical diversity and biological activities. These compounds have attracted attention in industries ranging from pharmaceuticals and textiles to food colorants. The structural basis for their activities, particularly the effects of the 9,10-anthracenedione structure and its substituents, remains a subject of scientific investigation. Marine microorganisms have been identified as promising sources of novel anthraquinones with potential therapeutic applications, highlighting the ongoing interest in these compounds for drug discovery and other applications (Fouillaud et al., 2016).
Applications in Material Chemistry and Organic Photochemistry
Anthracene derivatives, including structures related to "9-Anthraceneacetic Acid 2,5-Dioxo-1-pyrrolidinyl Ester," play a significant role in material chemistry, thermochromic or photochromic chemistry, and organic light-emitting devices. Their applications extend to optical, electronic, and magnetic switches, and they have been explored for their utility in probing DNA cleavage in biological systems. The importance of the anthracene chromophore in the development of organic photochemistry underscores the wide-ranging applicability of these compounds (Somashekar Mn & Chetana Pr, 2016).
Biotechnological and Environmental Applications
Further research has delved into the biotechnological routes based on lactic acid production from biomass, showcasing the potential of lactic acid and its derivatives for producing chemicals such as pyruvic acid, acrylic acid, and lactate ester. These findings suggest a broader spectrum of applications for related compounds in green chemistry and environmental sustainability (Gao, Ma, & Xu, 2011).
Eigenschaften
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-anthracen-9-ylacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO4/c22-18-9-10-19(23)21(18)25-20(24)12-17-15-7-3-1-5-13(15)11-14-6-2-4-8-16(14)17/h1-8,11H,9-10,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOHPSCVBJVUCMN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CC2=C3C=CC=CC3=CC4=CC=CC=C42 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Anthraceneacetic Acid 2,5-Dioxo-1-pyrrolidinyl Ester | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



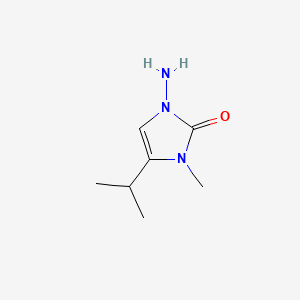
![N-[2-(3-Hydroxy-1-propyn-1-yl)phenyl]acetamide](/img/structure/B585590.png)

